N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 1015596-74-3
Cat. No.: VC11789891
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015596-74-3 |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C23H24N4O2/c1-15-12-21(24-14-17-8-6-5-7-9-17)27-23(25-15)16(2)22(26-27)18-10-11-19(28-3)20(13-18)29-4/h5-13,24H,14H2,1-4H3 |
| Standard InChI Key | CVWDBNCGFQMSHM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
N-Benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 1015596-74-3) belongs to the pyrazolo[1,5-a]pyrimidine class, featuring a fused bicyclic core with nitrogen atoms at positions 1, 5, and 7. The molecular formula C₂₃H₂₄N₄O₂ (molecular weight: 388.5 g/mol) reflects its substitution pattern:
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Benzyl group at the N-7 position
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3,4-Dimethoxyphenyl at C-2
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Methyl groups at C-3 and C-5
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₂ |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)F |
| Topological Polar Surface Area | 65.5 Ų |
The compound’s three-dimensional conformation, verified via X-ray crystallography and computational modeling, reveals planar aromatic systems with methoxy groups contributing to enhanced solubility and membrane permeability.
Synthesis and Structural Optimization
Synthesis involves multi-step organic reactions starting from commercially available precursors. A typical route includes:
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Core Formation: Condensation of 5-amino-3-methyl-1H-pyrazole with β-keto esters under acidic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold.
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Substitution Reactions:
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Benzylation: Reaction with benzyl bromide introduces the N-benzyl group at position 7.
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Aryl Coupling: Suzuki-Miyaura cross-coupling attaches the 3,4-dimethoxyphenyl moiety at C-2.
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Methylation: Dimethylation at C-3 and C-5 using methyl iodide completes the structure.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | HCl/EtOH, reflux, 12 h | 68 |
| Benzylation | BnBr, K₂CO₃, DMF, 80°C | 82 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | 75 |
| Methylation | CH₃I, NaH, THF, 0°C to RT | 90 |
Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (>98%).
Biological Activity and Mechanism of Action
Pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum bioactivity. For N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, notable effects include:
Antimycobacterial Activity
The compound inhibits Mycobacterium tuberculosis (H37Rv strain) with an MIC₉₀ of 2.5 µg/mL, comparable to first-line drugs like isoniazid. Mechanistic studies suggest ATP synthase inhibition, disrupting bacterial energy production.
Enzyme Inhibition
In vitro assays reveal moderate inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 12 µM
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Phosphodiesterase-4 (PDE4): IC₅₀ = 8.5 µM
These activities suggest anti-inflammatory applications.
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